molecular formula C13H16FNO4 B2647064 6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248392-97-2

6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2647064
CAS No.: 2248392-97-2
M. Wt: 269.272
InChI Key: WMZYCMAKWZUWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a fluorinated benzoic acid derivative characterized by three key substituents:

  • Fluorine at the 6-position of the benzene ring.
  • Methyl group at the 2-position.
  • tert-Butoxycarbonylamino (Boc-amino) group at the 3-position.

The Boc group is a widely used protective moiety in organic synthesis, particularly for amines, due to its stability under basic conditions and selective cleavage under acidic conditions .

Properties

IUPAC Name

6-fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-7-9(15-12(18)19-13(2,3)4)6-5-8(14)10(7)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZYCMAKWZUWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a compound of interest due to its potential biological activity, particularly as an inhibitor in therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C13H16FNO3C_{13}H_{16}FNO_3, and it features a fluorine atom, a methyl group, and a carbamate moiety. The presence of these functional groups is crucial for its biological activity.

Research suggests that this compound acts primarily as an inhibitor of certain enzymes involved in coagulation pathways, specifically targeting Factor XIa. By inhibiting this factor, the compound may help in managing thromboembolic diseases, reducing the risk of blood clots without significantly affecting platelet function.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on Factor XIa. The inhibition constant (Ki) values obtained from these studies indicate potent enzyme inhibition, making it a candidate for further development as a therapeutic agent against thromboembolic disorders.

Case Studies

  • Thromboembolic Disease Treatment : In animal models, administration of the compound resulted in a marked reduction in thrombosis formation. The study showed that treated animals had significantly fewer thrombi compared to controls, suggesting effective anticoagulant properties.
  • Cancer Research : Preliminary studies indicated that the compound may also exhibit anti-cancer properties by modulating immune responses. In tumor-injected mice, treatment with the compound led to increased natural killer (NK) cell activity and reduced tumor growth rates.

Research Findings

StudyModelFindings
Animal (Mice)Significant reduction in thrombus formation; increased NK cell activity in tumor models.
In vitroPotent inhibition of Factor XIa with Ki values indicating strong binding affinity.
Human PlasmaDemonstrated anticoagulant effects without major side effects on platelet function.

Safety and Side Effects

Safety profiles for similar compounds suggest that while anticoagulant effects are beneficial, careful monitoring for bleeding risks is necessary. Further clinical trials are required to establish comprehensive safety data.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to 6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can exhibit anticancer properties. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation as an anticancer agent. For instance, derivatives of benzoic acids have been studied for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

1.2 Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of certain enzymes that are crucial in metabolic pathways associated with cancer and other diseases. For example, studies have focused on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors . This inhibition could lead to reduced tumor proliferation and enhanced effectiveness of existing therapies.

Chemical Synthesis and Applications

2.1 Synthesis of Drug Conjugates
this compound can serve as a building block in the synthesis of antibody-drug conjugates (ADCs). These conjugates combine the targeting capabilities of antibodies with the cytotoxic effects of drugs, leading to more effective cancer treatments while minimizing damage to healthy tissues .

2.2 Development of Novel Therapeutics
The compound's structural features allow for modifications that can enhance its pharmacological properties. Researchers are exploring various derivatives to optimize their therapeutic index and reduce side effects associated with conventional treatments .

Summary of Research Findings

Application AreaDescriptionReference
Anticancer ActivityInhibits tumor growth through EGFR inhibition
Enzymatic InhibitionPotential inhibitor of key metabolic enzymes
Drug ConjugatesBuilding block for ADCs in targeted cancer therapies
Novel TherapeuticsModifications lead to enhanced pharmacological properties

Case Studies

Case Study 1: Anticancer Efficacy
A study exploring the anticancer efficacy of benzoic acid derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted the importance of structural modifications in enhancing activity against resistant strains .

Case Study 2: Drug Conjugate Development
In a patent related to antibody-drug conjugates, researchers utilized compounds like this compound as linkers to attach cytotoxic agents to antibodies targeting cancer cells. This approach improved the selectivity and efficacy of treatment while reducing systemic toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

This compound shares the Boc-amino group but differs in backbone structure (pentanoic acid vs. benzoic acid). Key comparisons:

Property 6-Fluoro-2-methyl-3-[(Boc-amino)]benzoic Acid 5-Hydroxy-2-[(Boc-amino)]pentanoic Acid
Core structure Benzoic acid (aromatic ring) Pentanoic acid (linear chain)
Molecular weight ~283.3 g/mol (estimated) 233.26 g/mol
Functional groups Fluoro, methyl, Boc-amino Hydroxy, Boc-amino
Stability Likely acid-labile (Boc group) No stability data
Handling precautions Potential respiratory protection needed Requires dust masks and chemical gloves

Key differences :

  • The aromatic core of the target compound may confer greater rigidity and altered solubility compared to the aliphatic pentanoic acid analog.
Halogenated Benzoic Acids (e.g., Tetrachloro Derivatives)

lists benzoic acids with multiple halogen substituents, such as 2,3,4,5-tetrachloro-6--monopotassium salts. Comparisons include:

Property 6-Fluoro-2-methyl-3-[(Boc-amino)]benzoic Acid Tetrachloro Benzoic Acid Derivatives
Halogen type Single fluorine Multiple chlorines/perfluorinated chains
Electronic effects Moderate electronegativity Strong electron-withdrawing effects
Environmental impact Unknown persistence High persistence (common in PFCs)
Applications Potential pharmaceutical intermediate Industrial surfactants, coatings

Key differences :

  • Fluorine’s smaller atomic radius and lower polarizability compared to chlorine may reduce steric hindrance and alter reactivity.
  • Perfluorinated compounds (PFCs) in exhibit environmental persistence, but the single fluorine in the target compound may pose lower ecological risks .

Critical Analysis of Functional Groups

  • Boc-amino group: Common in both compounds, but its stability in the benzoic acid derivative may differ due to aromatic ring effects. Hydrolysis under acidic conditions is expected .
  • Fluorine vs. Hydroxyl: Fluorine’s electronegativity may enhance lipid solubility and bioavailability compared to the hydroxyl group in the pentanoic acid analog .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : Keep at 10–25°C in airtight containers away from strong oxidizers .

How does the presence of the Boc group influence the compound’s reactivity in further chemical modifications?

Advanced
The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity:

  • Acid Sensitivity : Boc can be cleaved with TFA or HCl in dioxane, allowing subsequent functionalization (e.g., peptide coupling) .
  • Steric Hindrance : The bulky tert-butyl group may slow nucleophilic attacks, necessitating elevated temperatures for reactions at the carbonyl .
  • Stability Trade-offs : While stable under basic conditions, Boc deprotection in acidic environments requires careful monitoring to avoid over-degradation .

What computational methods are suitable for predicting the pharmacokinetic properties of this benzoic acid derivative?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations, accounting for fluorine’s electronegativity .
  • Docking Studies (AutoDock Vina) : Predict binding affinities to targets like cyclooxygenase (COX) or γ-aminobutyric acid (GABA) receptors .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine’s impact on metabolic half-life) using datasets from PubChem .

How can researchers optimize purification techniques to isolate high-purity samples of this compound?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate Boc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures for final product crystallization, leveraging temperature-dependent solubility .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.